Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate
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Overview
Description
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate is a chemical compound with the molecular formula C16H26O2. It is known for its unique structure, which includes a tricyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate typically involves the hydrogenation of a precursor compound, followed by acetylation. The reaction conditions often require the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The acetylation step is usually carried out using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Further hydrogenated derivatives.
Substitution: Compounds with different functional groups replacing the acetate group.
Scientific Research Applications
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate is utilized in various fields of scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-4,7-methano-1H-inden-5-ol acetate
- Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol
- Octahydro-4,7-methano-1H-inden-5-acetaldehyde
Uniqueness
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate stands out due to its specific isobutyl substitution, which imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
93805-74-4 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[8-(2-methylpropyl)-8-tricyclo[5.2.1.02,6]decanyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-10(2)8-16(18-11(3)17)9-12-7-15(16)14-6-4-5-13(12)14/h10,12-15H,4-9H2,1-3H3 |
InChI Key |
FPPRJKWGULBYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC2CC1C3C2CCC3)OC(=O)C |
Origin of Product |
United States |
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